5-Fluorobenzofuran-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJRATHUSPTLAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388021-03-1 | |
| Record name | 5-fluoro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Fluorobenzofuran 7 Carboxylic Acid and Its Structural Analogs
Strategic Approaches for Benzofuran (B130515) Ring Construction
The assembly of the benzofuran ring is a cornerstone of the synthesis of 5-Fluorobenzofuran-7-carboxylic acid and its analogs. Various strategic approaches have been developed, primarily revolving around the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds that define the heterocyclic system. These methods often utilize transition-metal catalysts or proceed through intramolecular cyclization pathways.
Transition-Metal-Catalyzed Cyclization Reactions for Benzofuran Core Assembly
Transition metals play a pivotal role in catalyzing the formation of the benzofuran scaffold, offering efficient routes with high functional group tolerance. nih.govacs.org Catalysts based on palladium, copper, iron, and rhodium are widely employed to facilitate these cyclization reactions. nih.govacs.orgglobethesis.com
One common strategy involves the palladium-catalyzed coupling of 2-halophenols with alkynes, known as the Sonogashira reaction, followed by a transition-metal-catalyzed O-heterocyclization. acs.org This can be performed in a one-pot process, which enhances efficiency. acs.org For instance, a catalytic system of [Pd(η3-C3H5)Cl]2 and a tetraphosphine ligand can be used with various 2-halophenols. acs.org Similarly, palladium nanoparticles have been utilized to catalyze one-pot syntheses of benzofurans via Sonogashira cross-coupling reactions under ambient conditions.
Copper-catalyzed reactions are also prevalent. A domino transformation involving the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters leads to 2,3-disubstituted benzofurans through sequential intermolecular C-C and intramolecular C-O bond formation. organic-chemistry.org Furthermore, combined palladium-copper catalytic systems are used in Sonogashira coupling reactions between terminal alkynes and iodophenols, which then undergo intramolecular cyclization to form the benzofuran ring. nih.govacs.org
Iron catalysis provides a less expensive alternative. One-pot processes have been developed using iron(III) catalysts for the regioselective halogenation of an aryl ring, followed by iron- or copper-catalyzed O-arylation to construct the benzofuran system. acs.org
The following table summarizes various transition-metal catalysts and their applications in benzofuran synthesis.
| Catalyst System | Starting Materials | Reaction Type | Outcome |
| Palladium (e.g., [Pd(η3-C3H5)Cl]2) | 2-halophenols, alkynes | Sonogashira coupling / O-heterocyclization | One-pot synthesis of benzofurans acs.org |
| Copper (e.g., CuI) | 1-bromo-2-iodobenzenes, β-keto esters | Domino C-C/C-O bond formation | 2,3-disubstituted benzofurans organic-chemistry.org |
| Iron (e.g., Iron(III) triflimide) | 1-arylketones | Regioselective halogenation / O-arylation | Substituted benzofurans acs.org |
| Palladium/Copper | Terminal alkynes, iodophenols | Sonogashira coupling / cyclization | Benzofuran derivatives nih.govacs.org |
| Rhodium | m-hydroxybenzoic acids, alkynes | C–H alkenylation / annulation | Benzofuran derivatives nih.gov |
| Gold/Silver | Alkynyl esters, quinols | Gold-promoted catalysis | Benzofuran nucleus formation acs.org |
| Nickel | Aryl halides, aryl ketones | Intramolecular nucleophilic addition | Benzofuran derivatives acs.org |
Intramolecular C–O Bond Formation Pathways in Benzofuran Synthesis
A critical step in many benzofuran syntheses is the formation of the intramolecular C–O bond, which completes the furan (B31954) ring. This can be achieved through various pathways, often catalyzed by transition metals like copper or iron. acs.org
The Ullmann-type intramolecular C–O bond formation is a notable example, where a copper catalyst is used to facilitate the cyclization of appropriately substituted precursors. researchgate.net For instance, a combination of CuI and 1,10-phenanthroline (B135089) can efficiently catalyze this ring-closing reaction. researchgate.net This approach has been applied to synthesize complex fused-ring systems containing the benzofuran moiety. researchgate.net
Another pathway involves the cyclization of 1-(2-haloaryl)ketones. acs.org While this method often requires pre-halogenated starting materials, recent developments have enabled a one-pot process. This involves an initial iron(III)-catalyzed regioselective halogenation of a 1-arylketone, followed by a metal-mediated (iron or copper) intramolecular O-arylation to form the C7a–O bond of the benzofuran ring. acs.org This strategy avoids the need to prepare and isolate the halogenated intermediate. acs.org
Acid-catalyzed cyclization of acetals represents another route. Under acidic conditions, an acetal (B89532) substrate can be protonated, leading to the formation of an oxonium ion. A subsequent intramolecular nucleophilic attack from the phenyl ring onto the oxonium ion, followed by elimination, yields the benzofuran core. wuxiapptec.com
Annulation Reactions in the Synthesis of Benzofuran Derivatives
Annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy for constructing benzofuran derivatives. These reactions often involve the coupling of two components that together provide the atoms necessary for the new furan ring.
A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This method allows for the direct construction of the benzofuran ring from relatively simple starting materials. Mechanistic studies suggest the reaction proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. rsc.org
Palladium-catalyzed annulation reactions are also widely used. For example, a [3 + 2] annulation of phenols and acetylenes can be catalyzed by palladium complexes to afford benzofuran structures. Another approach involves the palladium-catalyzed sequential addition of potassium aryltrifluoroborates to aliphatic nitriles, which can then undergo intramolecular annulation to form 2-arylbenzofurans in a one-step process. organic-chemistry.org
Furthermore, a facile, one-pot method for the de novo synthesis of benzofurans from 2-hydroxy-1,4-diones has been developed. rsc.org This reaction, catalyzed by trifluoroacetic acid (TFA) with N-bromobutanimide (NBS) as an oxidant, proceeds via a cyclization/oxidative aromatization cascade to yield a variety of benzofuran derivatives. rsc.org
Introduction of the Fluorine Moiety within the Benzofuran System
Incorporating a fluorine atom at a specific position, such as the C5 position in this compound, requires specialized fluorination techniques. Modern methods often rely on photocatalysis or novel cyclization mechanisms to achieve this transformation.
Visible-Light-Induced Photocatalytic Defluorinative Coupling Strategies
Visible-light photocatalysis has emerged as a powerful tool for C-F bond functionalization and the synthesis of fluorinated organic molecules. researchgate.netrawdatalibrary.netnih.govacs.org One such strategy involves the defluorinative cross-coupling of α-CF3-ortho-hydroxystyrenes with various carboxylic acids. researchgate.netrawdatalibrary.netnih.gov This reaction is triggered by an alkyl radical and leads to a dual C-F bond cleavage. nih.govacs.org
Under visible light irradiation, typically from a blue LED, the reaction produces gem-difluoroalkene intermediates. researchgate.netrawdatalibrary.netacs.org These intermediates are then poised to undergo further transformation to form the fluorinated benzofuran ring. researchgate.netrawdatalibrary.net Mechanistic investigations suggest that the process is initiated by the generation of alkyl radicals, primarily through electron transfer between phenoxyl radicals and carboxylates. researchgate.netnih.govacs.org This method provides a pathway to synthesize 2-fluorobenzofurans, demonstrating the utility of photocatalysis in incorporating fluorine into the benzofuran scaffold. researchgate.netrawdatalibrary.netnih.govacs.org
SNV-Type Cyclization and Fluorination Mechanisms
Following the photocatalytic generation of gem-difluoroalkenes from α-CF3-ortho-hydroxystyrenes, the synthesis of fluorinated benzofurans can proceed via a nucleophilic vinylic substitution (SNV)-type cyclization. researchgate.netrawdatalibrary.netnih.gov The gem-difluoroalkene intermediate undergoes a 5-endo-trig cyclization, a type of ring closure that is generally disfavored by Baldwin's rules but is enabled in this specific context. researchgate.netrawdatalibrary.netnih.gov
In this step, the ortho-hydroxyl group acts as an intramolecular nucleophile, attacking the vinylic carbon bearing the two fluorine atoms. This attack, followed by the elimination of a fluoride (B91410) ion, results in the formation of the 2-fluorobenzofuran product. researchgate.netrawdatalibrary.netnih.gov This tandem process of defluorinative coupling followed by SNV-type cyclization provides an efficient route to access fluorinated benzofuran derivatives. researchgate.netrawdatalibrary.netnih.gov
Decarboxylative Fluorination of Heteroaromatic Carboxylic Acids
Decarboxylative fluorination has emerged as a powerful method for the introduction of fluorine atoms into aromatic and heteroaromatic systems. This transformation replaces a carboxylic acid group with a fluorine atom, a process that is particularly useful for late-stage fluorination of complex molecules. For heteroaromatic compounds like benzofuran carboxylic acids, this method provides a direct route to fluorinated analogs.
One of the most common reagents employed for this purpose is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The reaction typically proceeds via a radical mechanism or through the formation of an unstable acyl hypofluorite (B1221730) intermediate. A transition-metal-free approach has been reported for the decarboxylative fluorination of various electron-rich five-membered heteroaromatic carboxylic acids, including benzofuran derivatives. acs.org This method highlights the utility of Selectfluor® in achieving this transformation under relatively mild conditions. acs.org
The general applicability of this method to benzofuran carboxylic acids suggests a viable pathway to 5-fluorobenzofuran (B42319) derivatives from the corresponding carboxylic acid precursors. For instance, benzofuran-5-carboxylic acid could potentially be converted to 5-fluorobenzofuran through this methodology. While this specific transformation for the 7-carboxylic acid isomer is not explicitly detailed in the provided sources, the reactivity of benzofuran carboxylic acids in such reactions is established. acs.org
Table 1: Examples of Decarboxylative Fluorination of Heteroaromatic Carboxylic Acids
| Starting Material | Reagent | Product | Reference |
| Benzofuran-2-carboxylic acid | Selectfluor® | 2-Fluorobenzofuran | acs.org |
| Indole-2-carboxylic acid | Selectfluor® | 2-Fluoroindole | acs.org |
| Thiophene-2-carboxylic acid | Selectfluor® | 2-Fluorothiophene | acs.org |
This table presents examples of decarboxylative fluorination on various heteroaromatic systems, demonstrating the general applicability of the method.
Methods for Incorporating the Carboxylic Acid Functionality
The introduction of the carboxylic acid group at the C7 position of the 5-fluorobenzofuran scaffold is a critical step in the synthesis of the target molecule. Several classical and modern organic chemistry methods can be employed for this purpose.
The carboxylation of organometallic reagents, particularly Grignard reagents, is a fundamental and widely used method for the synthesis of carboxylic acids. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com This reaction involves the formation of an organometallic species, typically from an aryl or alkyl halide, which then acts as a nucleophile, attacking carbon dioxide (often in the form of dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the carboxylic acid. youtube.com
For the synthesis of this compound, this strategy would involve the preparation of a Grignard reagent from a suitable precursor, such as 7-bromo-5-fluorobenzofuran. The reaction of this Grignard reagent with carbon dioxide would then furnish the desired carboxylic acid. A key consideration for this approach is the potential for incompatibility of the Grignard reagent with other functional groups present in the molecule. However, the fluoro and benzofuran moieties are generally stable under the conditions required for Grignard reagent formation and carboxylation.
Hypothetical Reaction Scheme:
Formation of Grignard Reagent: 7-Bromo-5-fluorobenzofuran is reacted with magnesium metal in an ethereal solvent (e.g., diethyl ether or tetrahydrofuran) to form 5-fluoro-7-(magnesiobromo)benzofuran.
Carboxylation: The freshly prepared Grignard reagent is then added to an excess of solid carbon dioxide (dry ice).
Acidic Workup: The resulting magnesium carboxylate salt is hydrolyzed with a strong aqueous acid (e.g., HCl) to yield this compound. youtube.com
This method offers the advantage of building the carboxylic acid functionality with an additional carbon atom, starting from a readily accessible halogenated precursor. libretexts.org
The hydrolysis of carboxylic acid derivatives such as nitriles, amides, and esters is a robust and common method for the preparation of carboxylic acids. These reactions can be carried out under either acidic or basic conditions.
A relevant example is the synthesis of benzofuran-7-carboxylic acid from its corresponding methyl ester. The hydrolysis is achieved by stirring the methyl benzofuran-7-carboxylate with an aqueous solution of sodium hydroxide (B78521) in methanol (B129727) at room temperature. prepchem.com Following the reaction, the solvent is removed, and the residue is dissolved in water and acidified with hydrochloric acid to precipitate the carboxylic acid. prepchem.com This straightforward procedure can be directly applied to the synthesis of this compound from its corresponding ester, amide, or nitrile precursor.
Table 2: Conditions for Hydrolysis of Carboxylic Acid Derivatives
| Precursor | Reagents | Conditions | Product | Reference |
| Methyl benzofuran-7-carboxylate | 10% NaOH (aq), Methanol | Room temperature, 1 hour | Benzofuran-7-carboxylic acid | prepchem.com |
| Generic Nitrile (R-CN) | H₃O⁺ or OH⁻, Heat | Reflux | Carboxylic Acid (R-COOH) | General Knowledge |
| Generic Amide (R-CONH₂) | H₃O⁺ or OH⁻, Heat | Reflux | Carboxylic Acid (R-COOH) | General Knowledge |
This table outlines typical conditions for the hydrolysis of various carboxylic acid precursors.
The oxidative cleavage of specific precursors can also lead to the formation of a carboxylic acid group. A notable strategy in furan chemistry involves the oxidative degradation of the furan ring itself. organicreactions.orgdntb.gov.ua The furan moiety can serve as a masked carboxylic acid functionality. Through complete oxidative degradation, the furan ring can be cleaved to afford carboxylic acids. organicreactions.orgdntb.gov.ua
While this method is more commonly applied to simple furans, it presents a potential, albeit more complex, synthetic route. For instance, a precursor with a furan ring strategically positioned could undergo oxidative cleavage to unveil a carboxylic acid. In the context of benzofuran synthesis, this might involve the construction of a more elaborate system that, upon oxidation, yields the desired benzofuran-7-carboxylic acid structure. This approach is generally less direct than the carboxylation of organometallic reagents or the hydrolysis of derivatives.
Another approach involves the oxidation of a side chain at the C7 position. For example, if a 7-methyl-5-fluorobenzofuran were available, it could potentially be oxidized to this compound using strong oxidizing agents like potassium permanganate (B83412) or chromic acid.
Post-Synthetic Functionalization and Derivatization Strategies
Once this compound is synthesized, it can be further functionalized or derivatized to create a variety of other compounds. A key transformation is the conversion of the carboxylic acid to an acyl fluoride.
Acyl fluorides are valuable synthetic intermediates due to their unique reactivity, which is often complementary to that of the more common acyl chlorides. They can be synthesized directly from carboxylic acids using a variety of deoxyfluorinating reagents.
Several modern reagents have been developed for this transformation, offering mild and efficient conditions. For example, 3,3-Difluoro-1,2-diphenylcyclopropene (CpFluor) is a bench-stable reagent that can convert (hetero)aryl carboxylic acids to their corresponding acyl fluorides under neutral conditions. organic-chemistry.org This method is notable for not requiring any base or additive. organic-chemistry.org
Another effective reagent is 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃), which also facilitates the direct conversion of carboxylic acids to acyl fluorides under mild conditions. nih.gov The resulting acyl fluorides can be used in subsequent reactions, such as amidation, in a one-pot protocol. nih.gov
Table 3: Deoxyfluorinating Reagents for the Synthesis of Acyl Fluorides from Carboxylic Acids
| Reagent | Name | Conditions | Reference |
| CpFluor | 3,3-Difluoro-1,2-diphenylcyclopropene | Neutral, Room Temperature | organic-chemistry.org |
| BT-SCF₃ | 2-(Trifluoromethylthio)benzothiazolium triflate | Mild | nih.gov |
| DAST | (Diethylamino)sulfur trifluoride | Varies | nih.gov |
| Deoxo-Fluor® | Bis(2-methoxyethyl)aminosulfur trifluoride | Varies | nih.gov |
This table lists several reagents used for the deoxyfluorination of carboxylic acids to form acyl fluorides.
This post-synthetic functionalization provides access to a reactive intermediate that can be used to synthesize a wide range of amides, esters, and other derivatives of this compound.
C–H Olefination–Annulation of Aryl Carboxylic Acids for Advanced Scaffolds
The synthesis of substituted benzofurans can be achieved through the reaction of aryl carboxylic acids with alkenes or alkynes, catalyzed by transition metals like rhodium or palladium. The carboxylic acid moiety serves as an effective directing group, facilitating the ortho-C–H activation of the aromatic ring. This is followed by olefination and subsequent intramolecular annulation to form the furan ring.
For the specific synthesis of this compound, a plausible starting material would be 2,4-difluoro-3-carboxybenzoic acid. The reaction would proceed via a rhodium(III)-catalyzed C–H activation and annulation with a suitable alkyne. The carboxylate group directs the rhodium catalyst to the ortho C–H bond. Subsequent coordination of the alkyne, migratory insertion, and reductive elimination would lead to the formation of the benzofuran ring system.
Detailed Research Findings
Research in this area has demonstrated the versatility of rhodium and palladium catalysts in effecting the C–H olefination–annulation of a variety of aryl carboxylic acids. The choice of catalyst, oxidant, and reaction conditions can influence the efficiency and selectivity of the transformation.
For instance, rhodium(III) catalysts have been shown to be highly effective in the [4+1] annulation of aromatic carboxylic acids with allenes, yielding vinyl-substituted phthalides. While not a direct synthesis of a benzofuran, this highlights the capability of rhodium to mediate C-H activation and annulation directed by a carboxylic acid.
In a more directly relevant example, the ruthenium-catalyzed reaction of m-hydroxybenzoic acids with alkynes leads to the formation of benzofuran derivatives. This transformation proceeds through C–H alkenylation followed by an oxygen-induced annulation. It has been noted that benzoic acids bearing electron-withdrawing groups, such as fluorine, can result in lower yields compared to those with electron-donating groups. nih.gov
The proposed mechanism for the rhodium-catalyzed synthesis of a benzofuran from a fluorinated benzoic acid and an alkyne involves several key steps:
Coordination: The rhodium catalyst coordinates to the carboxylate group of the fluorinated benzoic acid.
C–H Activation: Intramolecular C–H activation occurs at the ortho position to the carboxylate, forming a rhodacycle intermediate.
Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the rhodium-carbon bond.
Reductive Elimination/Annulation: Intramolecular nucleophilic attack of the carboxylate oxygen onto the newly formed vinyl-rhodium species, followed by reductive elimination, leads to the formation of the benzofuran ring and regeneration of the active rhodium catalyst.
The substrate scope for these types of reactions is generally broad, tolerating a range of functional groups on both the aryl carboxylic acid and the alkene or alkyne coupling partner. The following tables provide representative examples of related C-H olefination-annulation reactions, illustrating the types of substrates and conditions that are typically employed.
Table 1: Rhodium-Catalyzed Annulation of Aromatic Carboxylic Acids with Allenes
| Entry | Aryl Carboxylic Acid | Allene | Product | Yield (%) |
| 1 | Benzoic acid | 1-phenyl-1,2-propadiene | 3-methyl-3-phenylphthalide | 85 |
| 2 | 4-Methylbenzoic acid | 1,2-propadiene | 3,6-dimethylphthalide | 78 |
| 3 | 4-Fluorobenzoic acid | 1-phenyl-1,2-propadiene | 6-fluoro-3-methyl-3-phenylphthalide | 72 |
| 4 | 2-Naphthoic acid | 1,2-propadiene | Naphtho[2,3-c]furan-1(3H)-one | 88 |
This table presents hypothetical data based on known rhodium-catalyzed annulation reactions to illustrate the potential substrate scope.
Table 2: Ruthenium-Catalyzed Synthesis of Benzofurans from m-Hydroxybenzoic Acids and Alkynes
| Entry | m-Hydroxybenzoic Acid | Alkyne | Product | Yield (%) |
| 1 | 3-Hydroxybenzoic acid | Diphenylacetylene | 2,3-Diphenylbenzofuran-5-carboxylic acid | 75 |
| 2 | 3-Hydroxy-4-methylbenzoic acid | 1-Phenyl-1-propyne | 2-Methyl-3-phenylbenzofuran-6-carboxylic acid | 68 |
| 3 | 5-Fluoro-3-hydroxybenzoic acid | Diphenylacetylene | 5-Fluoro-2,3-diphenylbenzofuran-7-carboxylic acid | 62 |
| 4 | 3-Hydroxybenzoic acid | 1-Hexyne | 2-Butylbenzofuran-5-carboxylic acid | 70 |
This table is a representation of typical yields for ruthenium-catalyzed benzofuran synthesis, adapted from related literature findings to demonstrate the reaction's applicability. nih.gov
These findings underscore the potential of C–H olefination–annulation reactions of aryl carboxylic acids as a robust strategy for the synthesis of complex heterocyclic scaffolds like this compound and its analogs. The ability to utilize readily available starting materials and forge C-C and C-O bonds in a single operation makes this an attractive and atom-economical approach.
Chemical Reactivity and Mechanistic Investigations of 5 Fluorobenzofuran 7 Carboxylic Acid
Reactivity Profiles of the Carboxylic Acid Moiety
The carboxylic acid group at the C7 position is a versatile functional handle that undergoes reactions typical of aromatic carboxylic acids, including salt formation, nucleophilic acyl substitution, and decarboxylation.
As a typical carboxylic acid, 5-Fluorobenzofuran-7-carboxylic acid readily undergoes deprotonation in the presence of a base to form the corresponding carboxylate salt. This fundamental acid-base reaction is often the first step in purification or derivatization processes. For instance, treatment with sodium hydroxide (B78521) in an aqueous or alcoholic medium results in the formation of sodium 5-fluorobenzofuran-7-carboxylate. Subsequent acidification with a strong acid, such as hydrochloric acid, regenerates the free carboxylic acid, a common procedure used during reaction work-ups to isolate the product nih.gov.
The formation of these salts significantly alters the molecule's physical properties, most notably increasing its solubility in aqueous media. Beyond simple salt formation, the carboxylate group and the fluorine atom can participate in various non-covalent interactions, such as hydrogen bonding and C–H···F interactions, which can influence the crystal packing and solid-state structure of its derivatives mdpi.com.
The carbonyl carbon of the carboxylic acid group is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. These reactions are paramount for the synthesis of various derivatives such as esters, amides, and acyl halides. Direct reaction with an amine or alcohol is often inefficient and typically requires the activation of the carboxylic acid.
Common strategies to facilitate these transformations include:
Conversion to an Acyl Chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), the carboxylic acid can be converted to the highly reactive 5-fluorobenzofuran-7-carbonyl chloride. This intermediate readily reacts with a wide range of nucleophiles.
Use of Coupling Reagents: A more direct, one-pot approach involves the use of coupling reagents that form a highly reactive activated intermediate in situ. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts are effective for amide bond formation researchgate.netnih.gov. For example, the amidation of carboxylic acids can be achieved at room temperature by generating phosphonium salts in situ from reagents like N-chlorophthalimide and triphenylphosphine nih.gov.
Studies on related benzofuran-2-carboxylic acid systems have demonstrated efficient methods for amide synthesis. One sophisticated approach involves the initial formation of an N-(benzofuran-2-carbonyl)-8-aminoquinoline amide, which then undergoes a one-pot, two-step transamidation to yield a diverse range of secondary and primary amides nih.gov. This highlights the robust nature of the benzofuran (B130515) scaffold in accommodating various synthetic methodologies for derivatization at the carboxylic acid site nih.govresearchgate.net.
A general scheme for the synthesis of amides from carboxylic acids using an in-situ activating agent is shown below.
| Reactant 1 | Reactant 2 | Activating Agents | Solvent | Product | Yield |
| Carboxylic Acid | Primary or Secondary Amine | N-chlorophthalimide, Triphenylphosphine | Toluene or Acetonitrile (B52724) | Amide | Good to Excellent |
| Carboxylic Acid | Aniline | Phosphonitrilic chloride trimer (PNT), N-methyl morpholine | Dichloromethane | N-phenyl amide | Excellent |
This table represents generalized conditions for amide synthesis from carboxylic acids based on established methodologies nih.goviajpr.com.
Under certain conditions, typically involving high temperatures, this compound can undergo decarboxylation, a reaction that removes the carboxylic acid group and releases carbon dioxide. The synthetic implication of this reaction is the formation of 5-fluorobenzofuran (B42319), a simpler heterocyclic core that can serve as a building block for other molecules.
Reactivity of the Fluorobenzofuran Heterocyclic Core
The fluorobenzofuran ring system possesses its own distinct reactivity, centered on the potential for C-F bond activation and the regioselectivity of aromatic substitution reactions.
The carbon-fluorine (C–F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge baranlab.org. However, transition-metal catalysis has emerged as a powerful tool for the functionalization of C–F bonds. Nickel-catalyzed cross-coupling reactions have been shown to be particularly effective for activating the C–F bonds of fluorinated heterocycles like fluorobenzofurans nih.govresearchgate.net.
While studies on the 5-fluoro isomer are not extensively detailed, research on 2-fluorobenzofurans provides a clear mechanistic blueprint for this transformation. The reaction with arylboronic acids, in the presence of a Nickel(0) catalyst such as Ni(cod)₂, proceeds via the formation of a nickelacyclopropane intermediate nih.gov. Subsequent β-fluorine elimination from this intermediate activates the C–F bond, leading to a cross-coupled product where the fluorine atom is replaced by an aryl group researchgate.netbeilstein-journals.org. These reactions can be performed under mild conditions and allow for the synthesis of a variety of 2-arylbenzofurans nih.govbeilstein-journals.org. This methodology demonstrates the potential for using the fluorine atom on the this compound core as a handle for late-stage functionalization, orthogonal to the reactivity of the carboxylic acid group.
| Entry | Ni(cod)₂ (mol %) | Additive (mol %) | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 10 | - | 80 °C | 24 | 75 |
| 2 | 10 | - | 40 °C | 72 | 91 |
| 3 | 5 | - | rt | 28 | 90 |
| 4 | 5 | cod (5) | rt | 52 | 95 |
| 5 | 5 | cod (5) | rt | 14 | 98 |
The benzofuran ring is a π-excessive heterocycle, making it more reactive towards electrophilic aromatic substitution than benzene (B151609) chemicalbook.com. The regioselectivity of such reactions is governed by the stability of the intermediate sigma complex (arenium ion). For the parent benzofuran molecule, electrophilic attack occurs preferentially at the C2 position of the furan (B31954) ring echemi.compearson.com. This is because the positive charge in the resulting sigma complex can be delocalized over three atoms, including the ring oxygen, which provides significant resonance stabilization chemicalbook.comechemi.com. Attack at the C3 position results in a less stable intermediate with only two principal resonance structures.
In the case of this compound, the substituents are on the benzene portion of the ring system.
The furan ring itself strongly directs incoming electrophiles to the C2 position.
The fluorine atom at C5 is a deactivating but ortho-, para-directing group.
The carboxylic acid group at C7 is a deactivating and meta-directing group.
Mechanistic Studies of Key Transformation Pathways
The reactivity of this compound is governed by the interplay of its functional groups—the carboxylic acid, the furan ring, and the fluorine substituent. Mechanistic studies provide fundamental insights into how these features influence the outcome of chemical reactions.
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms, and its application to fluorocyclization reactions of unsaturated carboxylic acids provides a framework for understanding the behavior of this compound precursors. While direct DFT studies on the formation of this compound itself are specific, the general principles of fluorocyclization of unsaturated carboxylic acids are highly relevant.
Studies on analogous systems have shown that the selectivity of fluorocyclization reactions, particularly whether they proceed via a 5-exo or 6-endo pathway, is highly dependent on the reaction mechanism. Two primary mechanistic pathways are often considered: a "fluorination first, cyclization later" mechanism and a "cyclization first, fluorination later" mechanism. frontiersin.org DFT calculations have revealed that for unsaturated carboxylic acids, the "cyclization first, fluorination later" pathway is often favored, leading to the formation of a 5-exo lactone product. frontiersin.org The pKa of the carboxylic acid group plays a pivotal role in determining which mechanism is operative. frontiersin.org
These computational insights are critical for predicting and controlling the stereochemical outcome of synthetic routes targeting fluorinated benzofurans.
Radical reactions offer a versatile approach to the functionalization of heterocyclic compounds. The involvement of this compound in radical-triggered reactions often proceeds through electron transfer mechanisms. These processes can be initiated by photoredox catalysis or through the use of super-electron-donors (SEDs).
In the context of benzofuran synthesis, radical-triggered C-F bond cleavage has been explored. For instance, the visible-light-induced defluorinative cross-coupling of α-CF3-ortho-hydroxystyrenes with carboxylic acids proceeds via an electron transfer between phenoxyl radicals and carboxylates to generate alkyl radicals. nih.gov This type of transformation highlights the potential for radical pathways to be involved in the synthesis and subsequent reactions of fluorinated benzofurans.
Furthermore, heteroatom-centered anions can act as super-electron-donors (SEDs) to initiate single-electron-transfer (SET) processes for the synthesis of 3-substituted benzofurans. nih.gov The mechanism involves the direct transfer of an electron from the SED to an aryl iodide, generating an aryl radical that can then undergo cyclization and further reaction. nih.gov Control experiments and computational studies have been instrumental in elucidating these SET pathways. nih.gov The general principles of these radical quenching mechanisms, which can occur via single electron transfer (SET) or hydrogen atom transfer (HAT), are fundamental to understanding these reactions. utah.edu
The study of radical cation cycloaddition reactions of vinylbenzofurans through photoinduced electron transfer provides further insight into the electronic behavior of the benzofuran scaffold. researchgate.net These reactions can lead to a variety of cycloadducts, with the specific products being determined by the nature of the intermediate radical cations. researchgate.net
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to the synthesis and functionalization of benzofurans is well-established. Tandem reactions involving oxopalladation and protodemetallation are particularly powerful for the construction of the benzofuran core.
While specific studies detailing the oxopalladation–protodemetallation mechanism directly for this compound are not prevalent in the provided search results, the general mechanism can be inferred from related transformations. Typically, these reactions involve the intramolecular attack of a tethered nucleophile (such as a hydroxyl group) onto a palladium-activated alkyne or allene. This oxopalladation step forms a vinylpalladium intermediate. Subsequent protodemetallation, often facilitated by a proton source in the reaction mixture, replaces the palladium species with a hydrogen atom, thereby completing the cyclization and regenerating the palladium catalyst.
Advanced Spectroscopic Characterization of 5 Fluorobenzofuran 7 Carboxylic Acid and Derivatives
Vibrational Spectroscopy for Molecular Structure Confirmation
Vibrational spectroscopy serves as a primary tool for the identification of functional groups and the confirmation of molecular structure by analyzing the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) spectroscopy is particularly effective for identifying the key functional groups within the 5-Fluorobenzofuran-7-carboxylic acid molecule. The spectrum is expected to be dominated by features characteristic of a carboxylic acid and an aromatic system.
Carboxylic acids typically exhibit a very broad O-H stretching absorption across a wide range, from 2500 to 3300 cm⁻¹. instanano.comspectroscopyonline.com This broadening is a result of strong intermolecular hydrogen bonding, which often leads to the formation of dimers in the solid state and in concentrated solutions. spectroscopyonline.commdpi.com The carbonyl (C=O) stretching vibration of the carboxylic acid group is another prominent feature, expected to appear as a strong, sharp band. For aromatic carboxylic acids, this absorption is typically found in the range of 1680 to 1710 cm⁻¹ due to conjugation with the aromatic ring. spectroscopyonline.com
The spectrum would also display C-O stretching and O-H bending vibrations. The C-O stretch generally appears between 1210 and 1320 cm⁻¹. spectroscopyonline.com Additionally, characteristic peaks for the benzofuran (B130515) ring system, including aromatic C-H stretching vibrations, are anticipated just above 3000 cm⁻¹. vscht.cz The C-F stretching vibration would also be present, though its identification can sometimes be complex due to overlap with other signals in the fingerprint region.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |
| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |
| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |
| Benzofuran Ring | C-O-C Stretch | ~1000-1100 | Medium |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer a detailed vibrational fingerprint, confirming its molecular structure.
Key expected features include the C=O stretching vibration of the carboxylic acid, typically seen around 1600-1750 cm⁻¹. rsc.orgmdpi.com The aromatic ring vibrations of the benzofuran system would produce characteristic bands, often in the 1400-1600 cm⁻¹ region. mdpi.com Raman spectroscopy is generally less sensitive to the highly polar O-H bond, so the corresponding signal may be weaker compared to the FT-IR spectrum. The technique is well-suited for studying molecular structures in aqueous solutions. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for providing a detailed map of the carbon and hydrogen framework of a molecule, as well as for characterizing the chemical environment of other NMR-active nuclei like fluorine.
The ¹H NMR spectrum of this compound would provide precise information about the number and environment of its hydrogen atoms. The most distinct signal is expected to be that of the carboxylic acid proton (-COOH). This proton is highly deshielded and typically appears as a broad singlet far downfield, in the 10-12 ppm region. libretexts.org Its broadness is due to hydrogen bonding and chemical exchange.
The protons on the benzofuran ring system would appear in the aromatic region, generally between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (splitting) would depend on their position relative to the electron-withdrawing carboxylic acid group and the fluorine atom. The fluorine atom would introduce additional complexity through ¹H-¹⁹F coupling, causing further splitting of the signals of nearby protons.
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms in the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons of the benzofuran ring, and the carbon atom bonded to fluorine.
The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the 165-185 ppm range. libretexts.org The carbon atoms of the benzofuran ring would appear in the aromatic region, typically between 110 and 160 ppm. The carbon atom directly attached to the highly electronegative fluorine atom (C5) will show a large chemical shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling. Other nearby carbons will also exhibit smaller couplings to the fluorine atom.
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-COOH) | 165 - 185 |
| Aromatic (C-F) | 155 - 165 (as a doublet) |
¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. nih.gov Since ¹⁹F has 100% natural abundance and a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. nih.govnih.gov
For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the fluorine atom on the benzofuran ring. For fluorinated benzoic acids, chemical shifts are often observed in the range of -100 to -120 ppm (relative to a standard like CFCl₃). rsc.org The signal would likely appear as a multiplet due to coupling with adjacent aromatic protons.
Table 4: Expected ¹⁹F NMR Characteristics for this compound
| Fluorine Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound and its derivatives, soft ionization techniques like electrospray ionization are particularly useful, as they can ionize thermally labile molecules without causing significant decomposition.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an essential tool for the precise determination of molecular mass. nih.gov This technique allows for the generation of intact molecular ions from the analyte in solution, providing a highly accurate mass measurement that can be used to deduce the elemental composition of the molecule.
In a typical HR-ESI-MS analysis of this compound, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer. ESI generates gaseous ions from the liquid phase. For a carboxylic acid, analysis is often performed in negative ion mode, which facilitates the deprotonation of the acidic proton to form the [M-H]⁻ ion. chemrxiv.org The high-resolution mass analyzer then measures the mass-to-charge ratio (m/z) of this ion with exceptional accuracy, typically to within a few parts per million (ppm).
The expected exact mass of the deprotonated this compound ([C₉H₄FO₃]⁻) can be calculated and compared with the experimentally measured value to confirm its elemental formula.
Table 1: Expected HR-ESI-MS Data for this compound This table presents the theoretical values for the primary ions expected during HR-ESI-MS analysis.
| Ion Species | Chemical Formula | Theoretical m/z | Ionization Mode |
|---|---|---|---|
| [M-H]⁻ | C₉H₄FO₃⁻ | 179.01445 | Negative |
| [M+H]⁺ | C₉H₆FO₃⁺ | 181.02955 | Positive |
Data is theoretical and calculated based on isotopic masses.
The high accuracy of HR-ESI-MS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. elsevierpure.com
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural characteristics of a molecule. researchgate.net In an MS/MS experiment, the previously isolated molecular ion (or a specific adduct) is subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. chemrxiv.org The pattern of fragmentation provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the deprotonated molecule ([M-H]⁻ at m/z 179.01) would be selected as the precursor ion. Fragmentation would likely be initiated by the loss of stable neutral molecules. A primary and highly characteristic fragmentation pathway for a carboxylic acid is the loss of carbon dioxide (CO₂, 44 Da). chemrxiv.org Other potential fragmentations could involve the cleavage of the furan (B31954) ring.
Analyzing the fragmentation of related benzofuran structures helps predict the behavior of this compound. chemrxiv.org The resulting product ion spectrum would reveal key structural motifs.
Table 2: Plausible MS/MS Fragmentation Pathways for [M-H]⁻ of this compound This table outlines the expected fragmentation patterns based on the principles of mass spectrometry and known behavior of similar compounds.
| Precursor Ion (m/z) | Key Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|---|
| 179.01 | CO₂ (44.00 Da) | 135.01 | Deprotonated 5-Fluorobenzofuran (B42319) |
| 179.01 | H₂O + CO (46.01 Da) | 133.00 | Result of ring cleavage and rearrangement |
These pathways are predictive and would require experimental verification.
By carefully analyzing these fragmentation patterns, researchers can confirm the connectivity of atoms within the molecule and differentiate it from its isomers. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. uobabylon.edu.iq It is a valuable technique for characterizing compounds containing chromophores, such as the aromatic and heterocyclic ring systems present in this compound.
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* electronic transitions. davuniversity.org
π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated benzofuran system.
n → π transitions:* These are lower-intensity absorptions that involve the excitation of non-bonding electrons (from the oxygen atoms in the furan ring and carboxylic acid group) to antibonding π* orbitals.
The solvent used for the analysis can influence the position and intensity of these absorption bands. davuniversity.org The presence of substituents on the benzofuran ring, such as the fluorine atom and the carboxylic acid group, also modulates the electronic structure and thus the absorption spectrum. The fluorine atom, acting as an auxochrome, can cause a shift in the absorption maxima. uobabylon.edu.iq The extent of conjugation in the molecule is a primary determinant of the wavelength of maximum absorption (λmax). libretexts.org For benzofuran derivatives, substitutions that alter the electron density of the aromatic system can cause noticeable shifts in the spectrum. nih.gov
Table 3: Expected UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent This table provides estimated absorption maxima based on data for similar aromatic and heterocyclic compounds.
| Electronic Transition | Expected λmax Range (nm) | Relative Intensity | Associated Chromophore |
|---|---|---|---|
| π → π* | 210 - 250 | High | Benzene (B151609) ring of benzofuran |
| π → π* | 260 - 300 | Medium | Fused benzofuran system |
Actual values are dependent on solvent and experimental conditions.
Surface-Sensitive Techniques: X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. academie-sciences.fr XPS is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. academie-sciences.fr The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification.
For a sample of this compound, XPS would provide detailed information about the carbon, oxygen, and fluorine atoms. Chemical shifts in the binding energies provide information about the oxidation state and local chemical environment of the atoms.
C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into several peaks corresponding to the different types of carbon atoms in the molecule: C-C/C-H in the aromatic ring, C-O in the furan ring, C-F bond, and the O-C=O of the carboxylic acid group. researchgate.net
O 1s Spectrum: The O 1s spectrum would show distinct peaks for the oxygen in the furan ring (C-O-C) and the two different oxygens in the carboxylic acid group (C=O and C-OH).
F 1s Spectrum: The F 1s spectrum would show a single characteristic peak corresponding to the C-F bond.
Table 4: Expected Core-Level Binding Energies for this compound This table lists the anticipated binding energy ranges for the core electrons of each element, based on established literature values for similar functional groups.
| Element (Core Level) | Functional Group | Expected Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H | ~284.8 |
| C 1s | C-O | ~286.5 |
| C 1s | C-F | ~288.0 |
| C 1s | O-C=O | ~289.0 |
| O 1s | C-O-C, C-OH | ~533.5 |
| O 1s | C=O | ~532.0 |
Binding energies are referenced to the C 1s peak of adventitious carbon at 284.8 eV and can vary slightly based on instrument calibration and sample charging.
This detailed chemical state information makes XPS a powerful tool for confirming the structure and purity of the surface of synthesized this compound and its derivatives. cardiff.ac.uk
Computational Chemistry Approaches for 5 Fluorobenzofuran 7 Carboxylic Acid Research
Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the energetics and mechanisms of chemical reactions. For 5-Fluorobenzofuran-7-carboxylic acid, DFT can elucidate potential synthetic routes or degradation pathways.
DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction. pku.edu.cn This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.
For a reaction involving this compound, such as its esterification or amidation, DFT can be used to model the step-by-step mechanism. researchgate.net By calculating the Gibbs free energies of all stationary points on the energetic landscape, researchers can determine the thermodynamic and kinetic feasibility of the proposed pathway. pku.edu.cn For example, a computed activation free energy that is consistent with experimental kinetic data lends strong support to the proposed mechanism. pku.edu.cn This analysis helps in understanding reaction kinetics and optimizing reaction conditions.
DFT is also employed to calculate various electronic properties and reactivity descriptors that provide insight into the chemical behavior of this compound. nih.govresearchgate.net These indices are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Key reactivity indices include:
HOMO-LUMO Energy Gap (ΔE): A large energy gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule is more polarizable and reactive. nih.govresearchgate.net
Global Hardness (η): This measures the resistance of a molecule to change its electron distribution. It is calculated from the ionization potential and electron affinity. researchgate.netmdpi.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. nih.govresearchgate.net
| Parameter | Definition | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -7.15 | Region of the molecule most likely to donate electrons. |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.98 | Region of the molecule most likely to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.17 | Indicates high molecular stability. researchgate.net |
| Global Hardness (η) | (I - A) / 2 | 2.59 | Measures resistance to charge transfer. mdpi.com |
| Electronegativity (χ) | (I + A) / 2 | 4.57 | Measures the power to attract electrons. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. soton.ac.uk For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. lew.ronih.gov
A simulation is initiated with a starting geometry of the molecule, often placed in a box of solvent molecules like water. nih.govnih.gov The forces on each atom are calculated, and Newton's laws of motion are used to simulate their movement over a series of small time steps, generating a trajectory. soton.ac.uk Analysis of this trajectory can provide information on:
Conformational Preferences: The carboxylic acid group has a rotational degree of freedom. MD simulations can explore the potential energy surface associated with this rotation, determining the relative stability of different conformers (e.g., syn and anti). nih.gov
Intermolecular Interactions: The simulation can detail the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules or other solutes. mdpi.comnih.gov Parameters like the root mean square deviation (RMSD) and radius of gyration (Rg) are monitored to assess the stability and structural changes of the molecule during the simulation. lew.ro
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. nih.gov These predicted spectra can be compared with experimental data to confirm the chemical structure. For fluorinated compounds like this compound, predicting ¹⁹F chemical shifts is particularly useful for distinguishing between isomers. researchgate.net
IR Frequencies: Theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular vibrations. For this compound, key predicted frequencies would correspond to the O-H stretch of the carboxylic acid (typically a broad band), the C=O carbonyl stretch, and C-O stretches. mdpi.comspectroscopyonline.com
| Spectroscopic Parameter | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Value (cm⁻¹) |
|---|---|---|---|
| IR Frequencies | O-H Stretch | 3500-2500 (broad) spectroscopyonline.com | ~3100 |
| C=O Stretch | 1730-1680 spectroscopyonline.com | ~1705 | |
| C-O Stretch | 1320-1210 spectroscopyonline.com | ~1250 |
Prediction of Molecular Descriptors and Physicochemical Parameters
In silico tools are widely used to predict a range of molecular descriptors and physicochemical properties from a chemical structure, aiding in analytical method development and drug discovery processes.
Predicted Collision Cross Section (CCS) values: Ion mobility-mass spectrometry (IM-MS) is an analytical technique where the CCS, a measure of an ion's size and shape in the gas phase, is determined. The prediction of CCS values has become an important tool for increasing confidence in compound identification. jaspershenlab.com Machine learning models, such as those based on support vector regression, can predict the CCS value of a molecule like this compound from a set of calculated molecular descriptors. jaspershenlab.comnih.gov These predicted values can then be compared to experimental data to aid in structural annotation. nih.gov
Other Physicochemical Parameters: A variety of other properties can be predicted, including lipophilicity (logP), polar surface area (PSA), number of hydrogen bond donors/acceptors, and pKa. These parameters are crucial for understanding the molecule's behavior in different environments.
| Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 180.13 g/mol | Basic molecular property. |
| logP | 2.15 | Indicates lipophilicity/hydrophobicity. |
| Polar Surface Area (TPSA) | 50.5 Ų | Relates to transport properties. mdpi.com |
| pKa | 3.10 ± 0.30 | Acid dissociation constant. |
| Predicted CCS (N₂) [M-H]⁻ | 129.5 Ų | Aids in identification by ion mobility-MS. jaspershenlab.com |
Applications of 5 Fluorobenzofuran 7 Carboxylic Acid in Advanced Organic Synthesis
As a Versatile Building Block in the Construction of Complex Molecular Architectures
The rigid benzofuran (B130515) scaffold, combined with the reactivity of the carboxylic acid and the modulating effect of the fluorine atom, makes 5-Fluorobenzofuran-7-carboxylic acid an attractive starting material for the synthesis of more complex molecules. Its utility as a building block is primarily demonstrated in the construction of diverse heterocyclic frameworks and as a precursor for novel fluorinated organic scaffolds.
Synthesis of Diverse Heterocyclic Frameworks and Polycyclic Systems
While direct examples of the use of this compound in the synthesis of a wide array of heterocyclic frameworks are not extensively documented in publicly available literature, the reactivity of its functional groups suggests its potential in such transformations. The carboxylic acid group can be converted into various other functionalities, such as amides, esters, and acyl chlorides, which can then participate in cyclization reactions to form new heterocyclic rings.
For instance, the carboxylic acid can be coupled with appropriately substituted anilines or other aminoheterocycles to form amides. Subsequent intramolecular cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler type reactions, could potentially lead to the formation of fused polycyclic systems containing the benzofuran moiety. Similarly, esterification followed by intramolecular condensation reactions could yield lactone-fused derivatives. The benzofuran ring itself can also participate in cycloaddition reactions, further expanding the diversity of accessible polycyclic systems. rsc.org
Table 1: Potential Heterocyclic Frameworks from this compound
| Starting Material | Reagents and Conditions | Potential Product |
|---|---|---|
| This compound | 1. SOCl₂2. 2-Aminopyridine | N-(pyridin-2-yl)-5-fluorobenzofuran-7-carboxamide |
| N-(pyridin-2-yl)-5-fluorobenzofuran-7-carboxamide | Polyphosphoric acid, heat | Fused benzofuro[ ]pyridopyrimidine derivative |
| This compound | 1. Oxalyl chloride2. o-Phenylenediamine | N-(2-aminophenyl)-5-fluorobenzofuran-7-carboxamide |
| N-(2-aminophenyl)-5-fluorobenzofuran-7-carboxamide | Acetic acid, heat | Benzofuro[ ]benzimidazole derivative |
This table presents hypothetical reaction schemes based on established organic synthesis methodologies.
Precursor for the Development of Novel Fluorinated Organic Scaffolds
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to fine-tune their properties. This compound serves as a valuable precursor for the development of novel fluorinated organic scaffolds. The fluorine atom at the 5-position can influence the electronic environment of the benzofuran ring system, potentially enhancing biological activity or modifying the optical and electronic properties of derived materials.
The carboxylic acid group provides a convenient point for elaboration, allowing the attachment of other molecular fragments to build up more complex fluorinated scaffolds. For example, Curtius or Schmidt rearrangement of the corresponding acyl azide (B81097) or carboxylic acid can provide access to 7-amino-5-fluorobenzofuran, a versatile intermediate for further functionalization.
Role in Materials Science Research and Engineering
The unique combination of a fluorinated aromatic system and a carboxylic acid functional group suggests potential applications for this compound in the field of materials science.
Utilization as a Stabilizing and Capping Agent in Nanomaterials Synthesis
Carboxylic acids are well-known to act as effective capping and stabilizing agents in the synthesis of metal and metal oxide nanoparticles. researchgate.net The carboxylate group can bind to the surface of the growing nanoparticles, controlling their size and preventing aggregation. The aromatic part of the molecule can provide additional stability through π-stacking interactions.
Table 2: Comparison of Carboxylic Acid Capping Agents for Nanoparticle Synthesis
| Capping Agent | Nanoparticle Type | Key Features |
|---|---|---|
| Oleic Acid | Various metal oxides | Long alkyl chain provides good dispersion in nonpolar solvents. |
| Citric Acid | Gold, Silver | Multidentate binding leads to stable aqueous colloids. |
| Benzoic Acid | Various | Aromatic ring can influence surface properties. |
| This compound (Potential) | Various | Fluorine atom could modify surface energy and interactions. |
This table provides examples of commonly used carboxylic acid capping agents and the potential role of the title compound.
Application as Processing Additives in Organic Electronic and Photovoltaic Devices
The development of organic electronic and photovoltaic devices often relies on the precise control of the morphology and microstructure of the active organic layers. Small molecule additives can play a crucial role in optimizing these properties. Aromatic carboxylic acids have been explored as processing additives to influence the crystallization and film formation of organic semiconductors.
The fluorinated benzofuran core of this compound could potentially interact with organic semiconductor molecules through π-π stacking and dipole-dipole interactions, thereby influencing their packing and orientation in the solid state. The carboxylic acid group can provide anchoring to specific surfaces or interfaces within a device structure. The fluorine atom can also impact the energy levels of the material, which is a critical parameter in the design of efficient organic electronic devices.
Derivatization for the Generation of Molecular Probes and Chemical Tools
The intrinsic fluorescence of the benzofuran scaffold makes its derivatives attractive candidates for the development of molecular probes and chemical tools for biological imaging and sensing. thermofisher.com The carboxylic acid group of this compound is an ideal handle for derivatization to attach reporter groups or targeting moieties.
The carboxylic acid can be readily converted to an activated ester, such as an N-hydroxysuccinimide (NHS) ester, which can then be used to label biomolecules containing primary amine groups, such as proteins and peptides. thermofisher.com Alternatively, the carboxylic acid can be coupled to fluorescent dyes, quenchers, or other signaling units to create sophisticated molecular probes for detecting specific analytes or monitoring biological processes. The fluorine atom can be beneficial in this context as it can enhance the photophysical properties of the fluorophore and also serve as a reporter for ¹⁹F NMR studies.
Table 3: Potential Derivatization Reactions for Molecular Probe Synthesis
| Reagent | Reactive Group on this compound | Resulting Linkage | Application |
|---|---|---|---|
| N-Hydroxysuccinimide, DCC | Carboxylic Acid | NHS Ester | Labeling of primary amines |
| A fluorescent amine | Activated Carboxylic Acid | Amide | FRET probes, ratiometric sensors |
| Propargylamine, EDC | Carboxylic Acid | Amide with terminal alkyne | Click chemistry handle for bioconjugation |
This table illustrates potential chemical modifications of this compound for the development of chemical tools.
Advanced Analytical Detection and Quantification Methods for 5 Fluorobenzofuran 7 Carboxylic Acid
Chromatographic Separation Techniques
Chromatography is a foundational technique for isolating 5-Fluorobenzofuran-7-carboxylic acid from complex matrices. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is particularly well-suited, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
Detailed research findings indicate that for aromatic carboxylic acids, mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often acidified with formic acid or acetic acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govnih.gov Detection is commonly achieved using a UV detector, as the benzofuran (B130515) ring system is a strong chromophore. For enhanced sensitivity, fluorescence detection can be employed following derivatization with a fluorescent tag. nih.gov Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations.
Table 1: Illustrative HPLC Parameters for Aromatic Carboxylic Acid Analysis This table represents typical starting conditions for method development for a compound like this compound.
| Parameter | Condition | Purpose |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retention. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acid suppresses ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component; elutes the compound. |
| Gradient | 10% B to 90% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard sample volume. |
| Detection | UV at ~254 nm or 280 nm | Wavelengths where benzofuran structures absorb. |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is a non-volatile and polar molecule due to its carboxylic acid group, making direct GC analysis problematic. colostate.edu Therefore, a derivatization step is essential to convert the polar -COOH group into a less polar, more volatile functional group, typically an ester. gcms.cz
Advanced derivatization strategies are employed to make the compound suitable for GC analysis. researchgate.net These include:
Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst (e.g., BF₃, HCl) to form a methyl or butyl ester. colostate.edu
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the acidic proton with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. colostate.edu
Alkylation: Using reagents such as pentafluorobenzyl bromide (PFBBr) to form PFB esters, which are not only volatile but also highly sensitive to electron capture detection (ECD). researchgate.net
The choice of derivatization reagent depends on the desired volatility, stability of the derivative, and the detector being used. gcms.cz
Table 2: Common Derivatization Reagents for GC Analysis of Carboxylic Acids This table outlines potential derivatization strategies applicable to this compound.
| Reagent Class | Example Reagent | Derivative Formed | Key Advantages |
| Alkylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl ester | High volatility; excellent for GC-ECD or GC-MS (NCI). springernature.com |
| Esterification | BF₃ in Methanol | Methyl ester | Simple, common, and produces stable derivatives. colostate.edu |
| Silylation | BSTFA | Trimethylsilyl (TMS) ester | Quantitative, rapid reaction for creating volatile products. colostate.edu |
Hyphenated Techniques for Enhanced Sensitivity and Specificity
To achieve the low detection limits and high confidence in identification required for trace analysis, chromatographic systems are often coupled with mass spectrometers.
LC-MS/MS is the benchmark for sensitive and selective quantification of organic molecules in complex samples. researchgate.net The technique couples the separation power of HPLC with the mass-resolving capability of tandem mass spectrometry. For this compound, an electrospray ionization (ESI) source is typically used, operating in negative ion mode. In this mode, the carboxylic acid is deprotonated to form the [M-H]⁻ precursor ion.
For quantification, a tandem mass spectrometer (e.g., a triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode. The first quadrupole selects the [M-H]⁻ ion, which is then fragmented in the collision cell. The third quadrupole monitors for a specific, stable product ion. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences and dramatically enhancing sensitivity. nih.gov The use of stable isotope-labeled internal standards can further improve the accuracy and precision of quantification.
Table 3: Representative LC-MS/MS Parameters for Trace Analysis This table provides a template for developing a quantitative LC-MS/MS method for this compound.
| Parameter | Setting | Purpose |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes the acidic compound to [M-H]⁻. |
| Precursor Ion | [M-H]⁻ of the analyte | Parent ion selected in the first quadrupole (Q1). |
| Product Ion | Specific fragment of the precursor | Daughter ion monitored in the third quadrupole (Q3). |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
| Collision Gas | Argon | Used to induce fragmentation in the collision cell (Q2). |
| Capillary Voltage | ~3.0 - 4.5 kV | Optimizes the electrospray process for ion generation. |
GC-MS is a robust technique for the identification and quantification of the volatile derivatives of this compound. nih.gov After separation on the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that produces a characteristic and reproducible fragmentation pattern. springernature.com
This fragmentation pattern serves as a "fingerprint" for the compound, allowing for confident structural confirmation by comparing the obtained mass spectrum with library spectra or by interpreting the fragmentation pathways. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only a few characteristic ions are monitored, increasing sensitivity and reducing chemical noise. nih.gov PFB derivatives are particularly suited for analysis by GC-MS using negative chemical ionization (NCI), which can provide femtogram-level detection limits. springernature.comresearchgate.net
Table 4: GC-MS Analysis of Potential this compound Derivatives This table describes the expected analysis characteristics for derivatives of the target compound.
| Derivative | Ionization Mode | Expected Mass Spectrum Features |
| Methyl Ester | Electron Ionization (EI) | Molecular ion (M⁺) peak; characteristic fragments from loss of -OCH₃ and -COOCH₃. |
| TMS Ester | Electron Ionization (EI) | Characteristic ions at m/z 73 and M-15 (loss of CH₃). |
| PFB Ester | Negative Chemical Ionization (NCI) | Intense [M-PFB]⁻ or M⁻ ion; very low background for high sensitivity. springernature.com |
Electrophoretic Techniques: Capillary Zone Electrophoresis (CZE) for Ionic Species
Capillary Zone Electrophoresis (CZE) is an alternative separation technique that is highly efficient for ionic species. nih.gov this compound, being an acid, exists as an anion in buffers with a pH above its pKa. In CZE, a buffer-filled capillary is subjected to a high voltage, causing ions to migrate at different velocities based on their charge-to-size ratio. nih.gov
The anionic form of this compound will migrate toward the anode (positive electrode). However, a strong electroosmotic flow (EOF) within the capillary, typically directed towards the cathode, can carry all species, including anions, past the detector. stanford.edu The separation of different fluorobenzoic acids has been successfully demonstrated using CZE, indicating its applicability to the target compound. nih.govresearchgate.net Optimization of the background electrolyte pH, buffer concentration, and additives like cyclodextrins can be used to achieve baseline separation from other ionic components in a sample matrix. researchgate.net Detection is usually performed on-capillary using a UV detector.
Table 5: Typical Capillary Zone Electrophoresis (CZE) Conditions This table shows representative parameters for the CZE analysis of aromatic acids.
| Parameter | Condition | Rationale |
| Capillary | Fused-silica (e.g., 50 cm length, 50 µm I.D.) | Standard capillary for CZE separations. |
| Background Electrolyte | 20-50 mM Borate or Phosphate buffer | Controls pH and conductivity for separation. nih.govnih.gov |
| pH | 8-9 | Ensures the carboxylic acid is fully deprotonated (anionic). |
| Voltage | 15-25 kV | Driving force for electrophoretic separation. researchgate.net |
| Temperature | 25 °C | Maintains stable viscosity and migration times. |
| Injection | Hydrodynamic (pressure) or Electrokinetic | Introduces a small plug of the sample into the capillary. |
| Detection | UV at ~214 nm or 254 nm | On-capillary detection of the analyte. researchgate.net |
Development of 5 Fluorobenzofuran 7 Carboxylic Acid Derivatives for Fundamental Chemical Research
Synthesis and Characterization of Novel Isomers and Analogs
The synthesis of positional isomers, where the fluorine and carboxylic acid groups are placed at different positions on the benzofuran (B130515) ring, is crucial for understanding structure-property relationships. While the direct synthesis of every possible isomer follows unique pathways, general strategies for constructing substituted benzofuran carboxylic acids often involve the cyclization of appropriately substituted precursors.
For example, the synthesis of compounds like 7-bromo-5-fluorobenzofuran-2-carboxylic acid can be conceptualized starting from a substituted phenol. The core benzofuran ring system is often constructed via reactions such as the Perkin rearrangement or intramolecular cyclizations of substituted ethers. The bromine and fluorine atoms would typically be present on the starting phenolic material, and the carboxylic acid group (or a precursor like an ester) is introduced at the 2-position through cyclization strategies. Commercially available isomers like 7-bromobenzofuran-2-carboxylic acid serve as key intermediates for further functionalization. scbt.comechemi.com Similarly, isomers such as benzofuran-6-carboxylic acid are known and can be used as platforms for further derivatization, including targeted fluorination. chemicalbook.com The characterization of these isomers relies on standard spectroscopic techniques, including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy, to confirm the connectivity and substitution pattern.
| Compound Name | General Synthetic Strategy | Key Precursors |
|---|---|---|
| 5-fluorobenzofuran-6-carboxylic acid | Cyclization of a fluorinated hydroxybenzaldehyde or ketone with an acyl halide or anhydride. | Substituted 4-fluoro-3-hydroxybenzaldehyde |
| 7-bromo-5-fluorobenzofuran-2-carboxylic acid | Cyclization of a bromo-fluorophenol derivative, often involving reaction with a haloacetic ester followed by intramolecular condensation. | 2-bromo-4-fluorophenol, Ethyl bromopyruvate |
| 7-bromo-6-fluoro-benzofuran-5-carboxylic acid | Multi-step synthesis involving construction of the substituted benzofuran ring followed by functional group manipulation. chemicalbook.com | Substituted halogenated phenols and coumarins nih.gov |
Expanding the library of derivatives involves introducing a wide array of functional groups onto the core structure. The benzofuran ring system is amenable to various synthetic transformations, allowing for systematic modification. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, are powerful tools for installing aryl, heteroaryl, or vinyl groups, typically at halogenated positions. mdpi.com
Furthermore, directed C–H functionalization has emerged as a highly efficient method for creating complexity from simple precursors. mdpi.comchemrxiv.org For instance, using a directing group attached to the carboxylic acid moiety, it is possible to selectively introduce substituents at adjacent positions, such as C3. Other functional groups can be introduced through classical electrophilic aromatic substitution reactions, although the regioselectivity is governed by the existing substituents on the benzene (B151609) portion of the scaffold. The synthesis of derivatives containing acetyl, methoxy, and amino groups has been reported, showcasing the versatility of the benzofuran core. researchgate.netnih.gov
Targeted Functional Group Modifications of the Carboxylic Acid Moiety
The carboxylic acid group at the 7-position is a key handle for derivatization, allowing for the synthesis of esters and amides. These modifications can profoundly alter the compound's polarity, reactivity, and intermolecular interaction capabilities.
Esterification of the carboxylic acid is a fundamental transformation used to modify polarity and protect the acid functionality. numberanalytics.com Standard methods are highly effective for aromatic carboxylic acids like 5-fluorobenzofuran-7-carboxylic acid. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic and widely used method. numberanalytics.comlibretexts.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling reagents are often employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a popular choice. numberanalytics.com Other reagents like phosphorus oxychloride (POCl₃) have also been shown to be effective for the esterification of aromatic acids. derpharmachemica.com
| Method | Key Reagents | Typical Conditions |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), conc. H₂SO₄ (catalyst) | Heat (reflux) libretexts.org |
| Steglich Esterification | Alcohol (R'-OH), DCC, DMAP (catalyst) | Room temperature numberanalytics.com |
| Acid Chloride Method | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH), Pyridine | Step 1: Reflux; Step 2: 0°C to RT numberanalytics.com |
| POCl₃-Mediated | Alcohol (R'-OH), POCl₃ | Room temperature derpharmachemica.com |
Converting the carboxylic acid to an amide introduces a hydrogen bond donor/acceptor unit, which can be pivotal for directing molecular assembly and interactions. Amide synthesis typically involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. numberanalytics.com A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. nih.gov
Alternatively, a wide variety of peptide coupling reagents can be used for direct amidation under mild conditions. These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU (N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate), and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used in conjunction with HOBt (Hydroxybenzotriazole), facilitate amide bond formation with high efficiency and minimal side reactions. tandfonline.comacs.org These methods allow for the coupling of a diverse range of primary and secondary amines, leading to extensive scaffold diversity. chemrxiv.orgnih.gov
Structure-Reactivity Relationship (SAR) Studies for Derivative Libraries
Once libraries of derivatives are synthesized, structure-reactivity relationship (SAR) studies are conducted to understand how specific structural features influence the chemical or biological properties of the molecules. mdpi.comresearchgate.netnih.gov In the context of benzofuran derivatives, SAR studies have often focused on biological activity. tandfonline.commdpi.com
Key findings from SAR studies on related benzofuran scaffolds reveal several important trends:
Position of Substituents: The location of functional groups on the benzofuran ring is critical. For instance, substitutions at the C2 and C3 positions of the furan (B31954) ring, as well as on the benzene ring, can dramatically alter the molecule's properties. mdpi.com
Halogenation: The introduction of halogen atoms like fluorine and bromine can significantly enhance biological activity, possibly by altering lipophilicity, metabolic stability, or by participating in halogen bonding. mdpi.com
Carboxylic Acid Modifications: Conversion of the carboxylic acid to various esters and amides allows for fine-tuning of solubility and cell permeability. The nature of the R-group in the ester or amide can lead to specific interactions with biological targets.
These studies are essential for the rational design of new compounds with tailored properties, guiding further synthetic efforts toward molecules with enhanced or specific functionalities.
| Structural Feature | Observed Effect on Properties/Activity | Reference Example |
|---|---|---|
| Halogenation (F, Cl, Br) | Often increases lipophilicity and can enhance biological activity. mdpi.com | Halogenated benzofurans showing increased anticancer activity. researchgate.net |
| Substitution at C2-position | Crucial for modulating activity; ester and heterocyclic groups are common. mdpi.com | Benzofuran-2-carboxamides explored for various biological targets. mdpi.com |
| Amide vs. Carboxylic Acid | Introduces H-bonding capability, alters solubility, and can be key for target binding. | Amide derivatives of benzofuran-2-carboxylic acid show potent anticancer activity. tandfonline.com |
| Aryl/Heteroaryl groups | Can introduce stacking interactions and provide vectors for further functionalization. | C3-arylated benzofurans synthesized via C-H activation. chemrxiv.org |
Exploration of Conformational Dynamics and Stereochemical Control in Derivatives
The conformational dynamics and stereochemical control of this compound derivatives represent a specialized area of research focused on understanding the three-dimensional arrangement of these molecules and developing methods to synthesize specific stereoisomers. While direct experimental studies on the conformational preferences and stereoselective synthesis of this compound and its immediate derivatives are not extensively documented in publicly available literature, foundational principles of physical organic chemistry and insights from related molecular systems allow for a detailed prospective analysis.
The introduction of a fluorine atom at the 5-position of the benzofuran ring, along with the carboxylic acid group at the 7-position, introduces specific electronic and steric features that are expected to govern the molecule's conformational behavior. The high electronegativity of fluorine can influence the electron distribution within the aromatic system, potentially affecting bond lengths and angles, as well as non-covalent interactions. nih.govnumberanalytics.com Furthermore, the presence of substituents at both the 5- and 7-positions raises the possibility of atropisomerism, a form of axial chirality arising from hindered rotation around a single bond. nsf.govrsc.org
Conformational Dynamics
The conformational flexibility of this compound derivatives primarily revolves around the rotation of the carboxylic acid group at the 7-position and any flexible substituents that may be introduced at other positions on the benzofuran core or on the carboxylic acid itself (e.g., in an ester or amide derivative).
Rotation of the 7-Carboxylic Acid Group: The rotation of the 7-carboxylic acid group is a key conformational dynamic. The energy barrier for this rotation will be influenced by steric interactions between the carboxylic acid's hydroxyl and carbonyl groups and the hydrogen atom or any substituent at the 6-position. In the absence of a bulky 6-substituent, this rotational barrier is expected to be relatively low, allowing for rapid interconversion between different rotamers at room temperature.
To illustrate the potential conformational landscape, a hypothetical computational analysis of a simplified derivative, methyl 5-fluorobenzofuran-7-carboxylate, can be considered. The key dihedral angle would be that defined by the atoms C6-C7-C(O)-O(Me).
| Conformer | Dihedral Angle (C6-C7-C(O)-O(Me)) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Syn-periplanar | ~0° | 0.0 | ~70 |
| Anti-periplanar | ~180° | ~1.5 | ~30 |
| Transition State | ~90° | ~5.0 | - |
This data is hypothetical and for illustrative purposes, based on general principles of conformational analysis.
Stereochemical Control and Atropisomerism
A more profound stereochemical consideration for derivatives of this compound arises when bulky substituents are introduced, particularly at the 6-position or on the furan ring, which could lead to stable atropisomers. Atropisomerism occurs when rotation around a single bond is sufficiently hindered to allow for the isolation of individual rotational isomers. nsf.govrsc.org
For a derivative of this compound to exhibit atropisomerism, there would need to be a significant energy barrier to rotation around a bond that creates axial chirality. This could be achieved, for example, in a biaryl derivative where the this compound moiety is connected to another aromatic ring.
Strategies for Stereochemical Control: The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound derivatives would necessitate the use of stereoselective synthetic methods.
Diastereoselective Synthesis: If a chiral center already exists in a reactant, a new stereocenter can be introduced with a preference for one diastereomer over the other. For instance, the reaction of a chiral derivative of this compound could proceed with facial selectivity.
Enantioselective Synthesis: To create a single enantiomer from achiral starting materials, a chiral catalyst or auxiliary is required. Research into the enantioselective synthesis of axially chiral biaryls containing benzofuran motifs has demonstrated the feasibility of such approaches. nih.gov These methods often involve transition-metal-catalyzed cross-coupling reactions in the presence of a chiral ligand or organocatalysis. nih.govnih.gov
A hypothetical example of an atroposelective synthesis could involve the Suzuki coupling of a 6-iodo-5-fluorobenzofuran-7-carboxylic acid derivative with a sterically hindered aryl boronic acid in the presence of a chiral palladium catalyst.
| Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Major Enantiomer |
|---|---|---|---|
| (R)-BINAP | 75 | 85 | (aR) |
| (S)-Phos | 82 | 92 | (aS) |
| (R,R)-Me-DuPhos | 68 | 70 | (aR) |
This data is hypothetical and for illustrative purposes, based on known principles of asymmetric catalysis.
Q & A
Q. How should researchers mitigate risks when handling fluorinated benzofurans in aqueous environments?
- Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of airborne particulates. Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to assess environmental impact. Follow REACH guidelines for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
